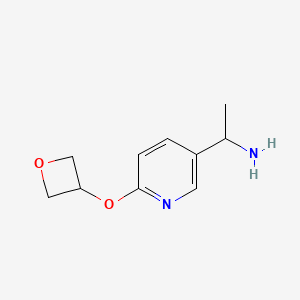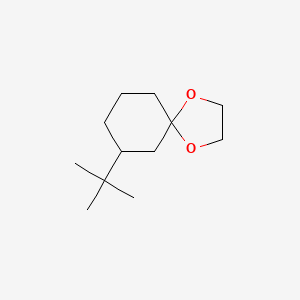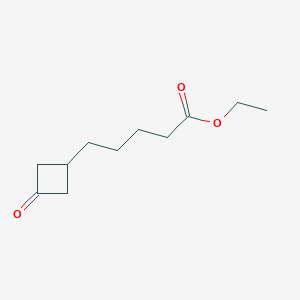
1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine is a chemical compound that features a pyridine ring substituted with an oxetane moiety and an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the cyclization of a suitable precursor, such as a halohydrin or an epoxide.
Attachment to the Pyridine Ring: The oxetane moiety is then attached to the pyridine ring through an ether linkage. This can be achieved by reacting the oxetane with a pyridine derivative under basic conditions.
Introduction of the Ethanamine Group: The final step involves the introduction of the ethanamine group to the pyridine ring. This can be done through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe or ligand in biological assays to study interactions with proteins or other biomolecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The oxetane and pyridine moieties can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-bromo-6-(oxetan-3-yl)pyridin-2-yl)ethan-1-one: This compound features a similar pyridine-oxetane structure but with a bromine substitution.
1-pyridin-3-yl-ethylamine: This compound lacks the oxetane moiety but shares the pyridine and ethanamine components.
Uniqueness
1-(6-(Oxetan-3-yloxy)pyridin-3-yl)ethanamine is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it a valuable molecule for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-[6-(oxetan-3-yloxy)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C10H14N2O2/c1-7(11)8-2-3-10(12-4-8)14-9-5-13-6-9/h2-4,7,9H,5-6,11H2,1H3 |
Clave InChI |
GLKKZISWEVGMJW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)OC2COC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)



![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)


![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)

